molecular formula C10H22N2O B12903464 2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol CAS No. 62237-08-5

2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol

Cat. No.: B12903464
CAS No.: 62237-08-5
M. Wt: 186.29 g/mol
InChI Key: CWAVNUIAGFQGRQ-UHFFFAOYSA-N
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Description

2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol typically involves the reaction of 3-(pyrrolidin-1-yl)propylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but lacking the additional functional groups.

    N-Methylpyrrolidine: Similar in structure but with a methyl group attached to the nitrogen atom.

    2-(Pyrrolidin-1-yl)ethanol: Similar but without the methyl group on the nitrogen atom.

Uniqueness

2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol, with the CAS number 62237-08-5, is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial applications.

The molecular formula of this compound is C10H22N2O, with a molecular weight of 186.29 g/mol. The IUPAC name for this compound is 2-[methyl(3-pyrrolidin-1-ylpropyl)amino]ethanol.

PropertyValue
CAS No.62237-08-5
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
IUPAC Name2-[methyl(3-pyrrolidin-1-ylpropyl)amino]ethanol
InChI KeyCWAVNUIAGFQGRQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances its binding affinity to these targets, influencing their biological functions.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A study highlighted the antibacterial activity of derivatives related to pyrrolidine compounds, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0039 mg/mL, indicating strong antibacterial potential .

Case Studies and Research Findings

  • Antibacterial Properties : In vitro studies have demonstrated that compounds similar to this compound exhibit potent antibacterial activity. For instance, derivatives with structural similarities showed MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL against various strains .
  • Research on Structure-Activity Relationship (SAR) : A detailed SAR study indicated that modifications in the pyrrolidine ring significantly affect the biological activity of these compounds. Substituents on the nitrogen atom and variations in the alkyl chain length influenced antibacterial efficacy .
  • Potential Applications : Beyond antibacterial applications, the compound's unique structure positions it as a potential candidate for further research in drug development targeting various diseases caused by resistant bacterial strains .

Properties

CAS No.

62237-08-5

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-[methyl(3-pyrrolidin-1-ylpropyl)amino]ethanol

InChI

InChI=1S/C10H22N2O/c1-11(9-10-13)5-4-8-12-6-2-3-7-12/h13H,2-10H2,1H3

InChI Key

CWAVNUIAGFQGRQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1CCCC1)CCO

Origin of Product

United States

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